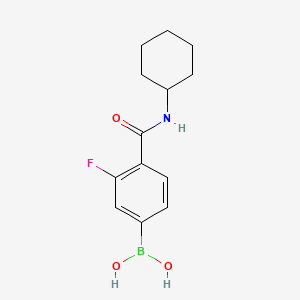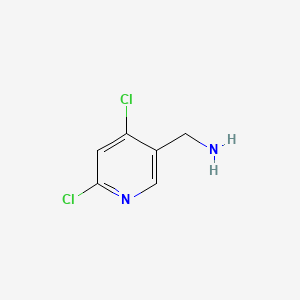
(6-ブロモ-3-フルオロ-2-メトキシフェニル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BBrFO3 and a molecular weight of 248.84 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and methoxy groups. It is a white to off-white solid at room temperature and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
科学的研究の応用
作用機序
Target of Action
The primary target of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity . These properties can contribute to the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its mild and functional group tolerant conditions . The stability of the compound under these conditions contributes to its efficacy . Environmental factors such as temperature and the presence of other reagents can also influence the stability of the compound .
生化学分析
Biochemical Properties
The role of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid in biochemical reactions is not well-documented in the literature. Boronic acids are generally known to interact with various enzymes and proteins. For instance, they can form reversible covalent complexes with proteins that have cis-diol groups, such as glycoproteins and nucleic acids . The exact nature of these interactions would depend on the specific biomolecules involved.
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids are generally metabolically stable and resistant to common metabolic reactions such as oxidation and glucuronidation .
準備方法
The synthesis of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-bromo-3-fluoro-2-methoxybenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2. The reaction mixture is heated to promote the formation of the boronic acid derivative.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
化学反応の分析
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid undergoes various chemical reactions, primarily due to the reactivity of the boronic acid group. Some of the key reactions include:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Esterification: The boronic acid group can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
類似化合物との比較
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid can be compared with other similar compounds, such as:
3-Methoxyphenylboronic acid: This compound lacks the bromine and fluorine substituents, making it less reactive in certain cross-coupling reactions.
2-Fluoro-6-methoxyphenylboronic acid: This compound has a similar structure but differs in the position of the bromine and fluorine substituents, which can affect its reactivity and the types of reactions it undergoes.
4-Methoxyphenylboronic acid: This compound has the methoxy group in the para position, which can influence its electronic properties and reactivity in cross-coupling reactions.
The unique combination of bromine, fluorine, and methoxy substituents in (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
特性
IUPAC Name |
(6-bromo-3-fluoro-2-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCPODUNQONQHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)F)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659409 |
Source


|
| Record name | (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-08-4 |
Source


|
| Record name | (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)











